Lipophilicity Gain vs. Unsubstituted Mandelamide
The 2‑fluoro substituent significantly increases lipophilicity relative to the non‑fluorinated parent mandelamide. The target compound has a computed LogP of 1.04 [1], whereas mandelamide (2‑hydroxy‑2‑phenylacetamide) has a LogP of approximately 0.0 (XLogP) [2]. This ΔLogP of +1.04 reflects a greater than 10‑fold increase in octanol‑water partition coefficient, enhancing membrane permeability potential.
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.04470 |
| Comparator Or Baseline | Mandelamide (2-hydroxy-2-phenylacetamide); XLogP = 0.0 |
| Quantified Difference | ΔLogP ≈ +1.04 (greater than 10-fold increase in partition coefficient) |
| Conditions | Computed LogP values from ChemSrc (target) and PubChem/Phytochemical DB (mandelamide). |
Why This Matters
Higher lipophilicity improves passive membrane permeability and is a critical parameter for selecting building blocks in CNS drug discovery programs.
- [1] ChemSrc, Benzeneacetamide,2-fluoro--alpha--hydroxy- (CAS 703-43-5), LogP data. Available at: https://m.chemsrc.com/cas/703-43-5_1366681.html (Accessed 2025). View Source
- [2] PubChem / Phytochemical Database, Mandelamide (CID 73558), XLogP value. Available at: https://caps.ncbs.res.in/GRAYU/phytochemical/cid/73558 (Accessed 2025). View Source
